Cas no 40930-37-8 (but-2-ene-1,4-diamine)

But-2-ene-1,4-diamine is a linear aliphatic diamine featuring a reactive double bond and two primary amine groups. This bifunctional compound serves as a versatile intermediate in organic synthesis, particularly in the production of polymers, chelating agents, and pharmaceutical precursors. Its unsaturated structure allows for further functionalization via addition reactions, while the amine groups enable condensation or coordination chemistry. The molecule's compact structure and dual reactivity make it useful in crosslinking applications and as a building block for specialty chemicals. It is typically handled under inert conditions due to the amine's sensitivity to oxidation and the alkene's potential for unwanted polymerization. Proper storage and handling are essential to maintain stability.
but-2-ene-1,4-diamine structure
but-2-ene-1,4-diamine structure
Product Name:but-2-ene-1,4-diamine
CAS No:40930-37-8
MF:C4H10N2
MW:86.135600566864
CID:2725652
PubChem ID:6392687
Update Time:2025-06-08

but-2-ene-1,4-diamine Chemical and Physical Properties

Names and Identifiers

    • but-2-ene-1,4-diamine
    • 2-Butene-1,4-diamine, (E)-
    • DTXSID201044354
    • (2E)-2-Butene-1,4-diamine
    • (E)-but-2-ene-1,4-diamine
    • CHEMBL3899142
    • BDBM185642
    • 1,4-diaminobut-2-ene
    • AKOS006374611
    • 1,4-Diamino-2-butene
    • US9161922, Table 1, Compound 8
    • (2E)-BUT-2-ENE-1,4-DIAMINE
    • 40930-37-8
    • (E)-2-Butene-1,4-diamine
    • MFCD00047962
    • EN300-130407
    • 18231-61-3
    • 2-Butene-1,4-diamine
    • EN300-1588901
    • 843-399-4
    • E-Bed diamine
    • AKOS025149246
    • Inchi: 1S/C4H10N2/c5-3-1-2-4-6/h1-2H,3-6H2/b2-1-
    • InChI Key: FPYGTMVTDDBHRP-UPHRSURJSA-N
    • SMILES: NC/C=C\CN

Computed Properties

  • Exact Mass: 86.084398327Da
  • Monoisotopic Mass: 86.084398327Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 34.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 52Ų

but-2-ene-1,4-diamine Pricemore >>

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Additional information on but-2-ene-1,4-diamine

Comprehensive Overview of But-2-ene-1,4-diamine (CAS No. 40930-37-8): Properties, Applications, and Industry Trends

But-2-ene-1,4-diamine (CAS No. 40930-37-8), a versatile organic compound, has garnered significant attention in industrial and research sectors due to its unique chemical structure and functional versatility. This diamine derivative, characterized by its alkene backbone and dual amine groups, serves as a critical intermediate in polymer synthesis, pharmaceutical formulations, and specialty chemicals. Its molecular formula, C4H10N2, and reactive sites make it a valuable building block for cross-linking agents and chelating ligands, aligning with modern demands for sustainable and high-performance materials.

In recent years, the surge in interest around bio-based polymers and green chemistry has propelled research into compounds like But-2-ene-1,4-diamine. Industry leaders frequently search for "sustainable diamine alternatives" or "But-2-ene-1,4-diamine applications in adhesives," reflecting its relevance in eco-friendly material development. The compound’s ability to enhance thermal stability and mechanical strength in polyamides and epoxy resins positions it as a key player in automotive and aerospace innovations.

From a synthetic perspective, But-2-ene-1,4-diamine is synthesized via catalytic amination of 1,3-butadiene, a process optimized for scalability and minimal environmental impact. Researchers emphasize its role in "click chemistry" and "metal-organic frameworks (MOFs)," addressing queries like "how to purify But-2-ene-1,4-diamine" or "CAS 40930-37-8 solubility data." These topics underscore the compound’s adaptability in cutting-edge technologies such as drug delivery systems and catalysis.

The pharmaceutical industry leverages But-2-ene-1,4-diamine for its chelating properties, particularly in designing MRI contrast agents and antiviral prodrugs. Its bifunctional nature enables conjugation with bioactive molecules, a feature explored in searches for "diamine-based drug carriers." Regulatory compliance and high-purity synthesis remain focal points, with laboratories prioritizing "CAS 40930-37-8 safety protocols" and "analytical methods for diamine quantification."

Emerging trends also highlight the compound’s potential in corrosion inhibition and water treatment, where its amine functionality aids in metal ion sequestration. Environmental scientists investigate "But-2-ene-1,4-diamine biodegradability" and "eco-friendly corrosion inhibitors," aligning with global sustainability goals. Such applications demonstrate its cross-industry utility beyond traditional chemical manufacturing.

In conclusion, But-2-ene-1,4-diamine (CAS No. 40930-37-8) exemplifies innovation at the intersection of chemistry and technology. Its multifaceted roles—from advanced material science to life sciences—reflect evolving industrial priorities. As demand grows for specialty chemicals with minimal ecological footprints, this compound is poised to remain a cornerstone of scientific and commercial progress.

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